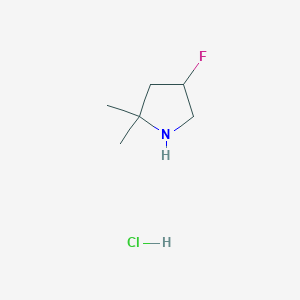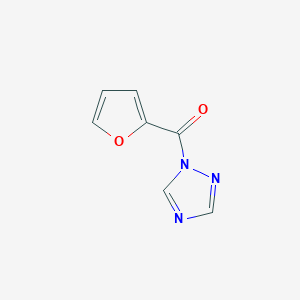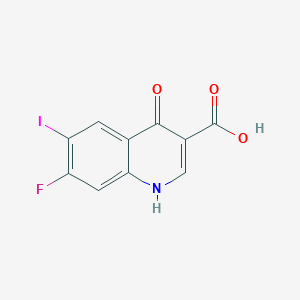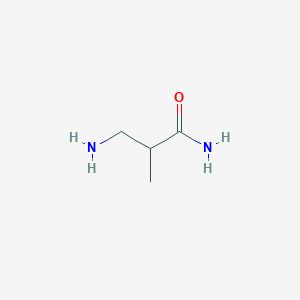
4-Fluoro-2,2-dimethylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2,2-dimethylpyrrolidine hydrochloride is a synthetic compound that has garnered attention for its potential applications in various fields of research and industry. This compound is characterized by the presence of a fluorine atom attached to a pyrrolidine ring, which is further substituted with two methyl groups. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,2-dimethylpyrrolidine hydrochloride typically involves the fluorination of a pyrrolidine precursor. One common method includes the reaction of 2,2-dimethylpyrrolidine with a fluorinating agent such as Selectfluor® under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2,2-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyrrolidine ring can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidines, while oxidation can produce N-oxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-2,2-dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Difluoromethyl)-2,2-dimethylpyrrolidine hydrochloride
- 2-Fluoro-4-methylpyridine
- 3-Fluoropyridine
Uniqueness
4-Fluoro-2,2-dimethylpyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom and the two methyl groups on the pyrrolidine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H13ClFN |
|---|---|
Peso molecular |
153.62 g/mol |
Nombre IUPAC |
4-fluoro-2,2-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-6(2)3-5(7)4-8-6;/h5,8H,3-4H2,1-2H3;1H |
Clave InChI |
UOVSRHOXVLARID-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CN1)F)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)





![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)
